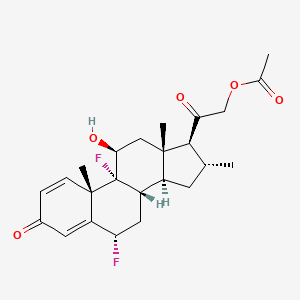

Difluocortolone 21-Acetate

Description

Structure

3D Structure

Properties

CAS No. |

2541-37-9 |

|---|---|

Molecular Formula |

C24H30F2O5 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C24H30F2O5/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-23(17,4)24(16,26)20(30)10-22(15,3)21(12)19(29)11-31-13(2)27/h5-6,8,12,15-16,18,20-21,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21-,22+,23+,24+/m1/s1 |

InChI Key |

FHRAHFYXLDXYML-CDACMRRYSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)F)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)F)C)F |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Pathways of Difluocortolone 21 Acetate

Precursor Compounds and Starting Materials

Table 1: Key Precursor Compounds for Difluocortolone 21-Acetate Synthesis

| Precursor Compound | Chemical Formula | Key Structural Features |

| 17α,21-dihydroxy-9β,11β-epoxy-16α- methylpregna-1,4-diene-3,20-dione 21-acetate | C24H30O6 | Epoxy ring at the 9β,11β-position, 16α-methyl group, and a 21-acetate group. americanpharmaceuticalreview.com |

| Flumethasone (B526066) | C22H28F2O5 | Contains the core steroid structure with fluorine atoms at the 6α and 9α positions. googleapis.com |

Multi-step Synthetic Routes

The conversion of precursor compounds into difluocortolone 21-acetate involves a series of chemical reactions designed to introduce the necessary functional groups and stereochemistry. These synthetic routes are often complex and require precise control of reaction conditions to achieve high yields and purity.

Key Reaction Steps and Transformations

A representative synthetic route starting from 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate involves the following key transformations:

Fluorination: The introduction of fluorine at the 6α-position is a critical step. This is often achieved by first converting the starting material into an enol ester, for example, by reacting it with benzoyl chloride. americanpharmaceuticalreview.com The resulting enol ester then undergoes stereoselective fluorination using an electrophilic fluorinating agent like Selectfluor®. americanpharmaceuticalreview.comgoogleapis.com

Epoxide Ring Opening: The 9β,11β-epoxy ring is opened to introduce the 9α-fluoro and 11β-hydroxyl groups. This is typically accomplished using a hydrofluoric acid solution. google.com

Acetylation: The hydroxyl group at the 21-position is acetylated to yield the final product, difluocortolone 21-acetate. This can be achieved using acetic anhydride (B1165640) in the presence of a base like potassium acetate (B1210297). googleapis.comgoogle.com

Another synthetic pathway involves the deoxygenation of a suitable corticosteroid precursor at the 17-position. For instance, Flumethasone can be converted to Diflucortolone (B194688) through a reaction with Trimethylsilyl (B98337) Iodide in acetonitrile (B52724). googleapis.com

Stereochemical Control and Selectivity in Synthesis

Maintaining the correct stereochemistry throughout the synthesis is paramount for the biological activity of the final compound. The stereoselective fluorination at the 6α-position is a crucial example of this control. The use of specific reagents and reaction conditions ensures the desired stereoisomer is formed. americanpharmaceuticalreview.com Similarly, the opening of the epoxide ring must proceed with the correct stereochemistry to establish the 9α-fluoro and 11β-hydroxyl groups. google.com

Purification Methodologies in Synthesis

After each synthetic step, and particularly for the final product, purification is essential to remove by-products, unreacted starting materials, and other impurities. Common purification techniques employed in the synthesis of difluocortolone 21-acetate include:

Crystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical for obtaining high-purity crystals. For example, difluocortolone valerate (B167501), a related compound, can be crystallized from tetrahydrofuran. google.comgoogle.com

Chromatography: Column chromatography is a powerful technique for separating compounds with different polarities. americanpharmaceuticalreview.com High-performance liquid chromatography (HPLC) is often used for analytical purposes to assess purity and can also be employed for preparative purification. researchgate.net A study on the separation of diflucortolone and its impurities utilized an octylsilane (B1236092) bonded silica (B1680970) gel as the stationary phase with a mobile phase consisting of a potassium hexafluorophosphate (B91526) buffer system and an organic solvent. patsnap.com

Extraction: Liquid-liquid extraction is used to separate the desired product from the reaction mixture based on its solubility in different immiscible solvents, such as ethyl acetate and water. googleapis.comgoogle.com

Filtration: This simple technique is used to separate solid products from liquid reaction mixtures. google.com

Isolation and Characterization of Synthetic Intermediates and By-products

The isolation and characterization of intermediates at various stages of the synthesis are crucial for monitoring the progress of the reaction and ensuring the correct chemical transformations have occurred. By-products must also be identified to understand potential side reactions and optimize the synthetic route.

Techniques used for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are invaluable for determining the structure and stereochemistry of the synthesized molecules. americanpharmaceuticalreview.com

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compounds, aiding in their identification.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecules.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. americanpharmaceuticalreview.com

The characterization of impurities is also critical for quality control. For instance, in the related compound diflucortolone valerate, various impurities have been identified and characterized. synzeal.com

Green Chemistry Principles in Difluocortolone 21-Acetate Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of steroid synthesis, this involves several considerations:

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. core.ac.uk Reactions like additions and rearrangements generally have high atom economy. core.ac.uk

Use of Safer Solvents and Reagents: There is a continuous effort to replace hazardous solvents and reagents with safer alternatives. For example, some modern synthetic methods aim to reduce the use of environmentally harmful reagents like Jones reagent (a source of chromium) which was traditionally used for oxidation steps in steroid synthesis. google.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents because they are used in smaller amounts and can be recycled. core.ac.uk Phase transfer catalysis is one such technique that can be applied in ester synthesis. core.ac.uk

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption.

Research into greener synthetic pathways for corticosteroids is ongoing, with a focus on developing more efficient and sustainable processes. americanpharmaceuticalreview.comgoogle.com

Synthesis of Structurally Related Difluocortolone Derivatives

The synthesis of derivatives structurally related to difluocortolone often involves modifications at various positions of the steroid nucleus or the C-21 side chain. These derivatizations aim to alter the compound's physicochemical properties and biological activity. Key derivatives include esters at the C-21 hydroxyl group, such as diflucortolone valerate, and other halogenated corticosteroids.

A significant pathway for producing 17-desoxy corticosteroid derivatives, a class that includes diflucortolone, involves the regioselective removal of the hydroxyl group at the C-17 position. googleapis.com An improved, single-step process has been developed for preparing 17-desoxy corticosteroid derivatives that have at least one halogen atom at positions 2, 6, 7, or 9. googleapis.com This method utilizes an excess of Trimethylsilyl Iodide (TMSI) to react with the 17-hydroxy starting material in an aprotic solvent. googleapis.com The reaction demonstrates high region-selectivity in removing the hydroxyl group at position 17. googleapis.com This process is advantageous for the preparation of compounds like Diflucortolone, Desoximetasone, and Clocortolone. googleapis.com

For instance, the synthesis of diflucortolone from flumethasone can be achieved by reacting flumethasone with Trimethylsilyl Iodide in dry acetonitrile at -20°C under a stream of dry nitrogen. googleapis.com The reaction is then quenched with sodium thiosulfate (B1220275) and extracted with ethyl acetate to yield diflucortolone. googleapis.com

Another important derivative is Diflucortolone Valerate , where the 21-hydroxyl group is esterified with valeric acid. wikipedia.org This compound is a prodrug that is hydrolyzed in vivo to its active form, diflucortolone. biosynth.com The synthesis of such esters typically involves the reaction of the parent corticosteroid with the corresponding acyl halide or anhydride.

The synthesis of other structurally related compounds can involve multiple steps starting from different corticosteroid precursors. For example, a process for preparing 6α-fluoro-17,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate has been described. googleapis.com This process starts from 17-hydroxy-9β,11β-epoxy-16α-methyl-pregna-1,4-diene-3,20-dione 21-acetate, which is dissolved in isopropenyl acetate with the addition of concentrated sulfuric acid. googleapis.com The resulting intermediate can then be further processed to yield diflucortolone. google.com

Furthermore, research into the metabolites of related glucocorticosteroids provides pathways to other derivatives. For example, the synthesis of potential 6-oxygenated metabolites of rofleponide (B1679504), a derivative of diflucortolone, has been explored. nih.gov Three different synthetic routes were investigated to produce the 6β-hydroxy metabolite:

A one-step allylic oxidation of rofleponide using selenium dioxide. nih.gov

Selenium dioxide oxidation of the corresponding 1,4-diene followed by a selective 1,2-hydrogenation using Wilkinson's catalyst. nih.gov

Autoxidation of a 3-methoxypregna-3,5-diene derivative. nih.gov

The table below lists the various chemical compounds mentioned in this article.

Molecular and Cellular Mechanisms of Action

Glucocorticoid Receptor (GR) Binding and Activation

The initial and critical step in the action of Difluocortolone 21-acetate is its binding to the cytosolic Glucocorticoid Receptor. patsnap.compatsnap.com In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90 and Hsp70) and immunophilins, which maintain the receptor in a conformation ready for ligand binding. frontiersin.org Upon entry into the cell, the lipophilic Difluocortolone 21-acetate molecule binds to the ligand-binding domain (LBD) of the GR, initiating a cascade of molecular events. patsnap.comfrontiersin.org

Ligand-Receptor Interaction Kinetics and Thermodynamics

While specific thermodynamic and kinetic data for the interaction between Difluocortolone 21-acetate and the human glucocorticoid receptor are not extensively detailed in publicly available literature, the principles of this interaction can be understood from studies of other potent glucocorticoids like dexamethasone (B1670325) and the natural ligand, cortisol. nih.govnih.gov

The binding of a steroid to the GR is a reversible, bimolecular interaction. nih.gov Thermodynamic analyses of glucocorticoid-receptor binding reveal that the process is complex and temperature-dependent. For instance, studies with dexamethasone and cortisol have shown that the interaction is primarily entropy-driven at low temperatures (0°C), suggesting that hydrophobic forces play a major role in the initial association of the ligand with the receptor. nih.govnih.govuclouvain.be As the temperature increases to physiological levels (around 25°C), the binding becomes entirely enthalpy-driven, indicating that the formation of specific, short-range interactions (like hydrogen bonds) becomes the dominant force stabilizing the ligand-receptor complex. nih.govnih.gov This two-step model involves an initial hydrophobic association followed by the stabilization of the complex. nih.govnih.gov

| Parameter | Dexamethasone (0°C) | Cortisol (0°C) | Dexamethasone (25°C) | Cortisol (25°C) |

|---|---|---|---|---|

| ΔG (Gibbs Free Energy, kJ/mol) | -47 | -42 | -50 | -43 |

| ΔH (Enthalpy, kJ/mol) | 36 | -9 | -75 | -48 |

| -TΔS (Entropy Term, kJ/mol) | -83 | -33 | 25 | 5 |

This table presents thermodynamic data for the binding of Dexamethasone and Cortisol to the human glucocorticoid receptor at different temperatures, illustrating the general principles of glucocorticoid-receptor interactions. Data derived from studies on these compounds serve as a model for understanding the binding of related glucocorticoids like Difluocortolone 21-acetate. nih.govnih.gov

Conformational Changes Induced by Difluocortolone 21-Acetate Binding

The binding of an agonist ligand like Difluocortolone 21-acetate to the GR's ligand-binding domain (LBD) induces a significant conformational change in the receptor protein. frontiersin.orgnih.gov This structural rearrangement is critical for receptor activation. The LBD itself is composed of a three-layered sandwich of alpha-helices. frontiersin.org Ligand binding causes a repositioning of the C-terminal helix (helix 12), which acts as a "lid" to trap the ligand within the binding pocket. nih.gov

This agonist-induced conformation is essential for two subsequent events:

Dissociation from the Chaperone Complex : The new conformation reduces the GR's affinity for heat shock proteins, leading to the dissociation of the multiprotein complex and unmasking the receptor's nuclear localization signals. frontiersin.org

Creation of Coactivator Binding Surfaces : The specific shape adopted by the agonist-bound LBD creates a functional activation function 2 (AF-2) surface. nih.gov This surface is recognized by and facilitates the recruitment of coactivator proteins, which are necessary for the subsequent steps in transcriptional activation. nih.gov

Studies comparing agonist (e.g., dexamethasone) and antagonist (e.g., RU-486) binding have demonstrated that different ligands produce distinct GR conformations, which in turn determines whether coactivators or corepressors are recruited, dictating the ultimate biological response. nih.govnih.gov

Role of Specific Structural Moieties in GR Affinity

The high affinity and potency of Difluocortolone 21-acetate are directly related to its specific chemical structure. Structure-activity relationship (SAR) studies on glucocorticoids have identified several key structural features that enhance binding to the GR. researchgate.netsemanticscholar.org

Key structural elements of Difluocortolone 21-acetate that contribute to its high GR affinity include:

Δ¹,⁴-3-keto structure in Ring A : This arrangement is considered essential for glucocorticoid activity. researchgate.net

6α, 9α-Difluorination : Halogenation at these positions, particularly with fluorine, significantly enhances both glucocorticoid and anti-inflammatory activity by increasing receptor binding affinity and metabolic stability. researchgate.net

16α-Methyl Group : The presence of a methyl group at the 16α position eliminates mineralocorticoid activity and can enhance anti-inflammatory potency.

17β-Keto Side Chain with 21-Acetate Ester : The side chain at C17 is crucial for activity. Esterification at the C21 hydroxyl group, in this case with an acetate (B1210297) group, increases the lipophilicity of the molecule, which can influence its penetration into the skin and interaction with the receptor. nih.govresearchgate.net

| Structural Moiety | Contribution to GR Affinity & Activity | Relevance to Difluocortolone 21-Acetate |

|---|---|---|

| Ring A: Δ¹,⁴-3-keto | Essential for both glucocorticoid and mineralocorticoid activity. | Present |

| 6α-Fluorination | Enhances glucocorticoid and anti-inflammatory activity. | Present |

| 9α-Fluorination | Potentiates all corticosteroid activities. | Present |

| 11β-Hydroxyl Group | Critical for GR binding and intrinsic glucocorticoid activity. | Present |

| 17α-Hydroxyl Group | Important for glucocorticoid (but not mineralocorticoid) activity. | Present |

| 21-Acetate Ester | Increases lipophilicity, affecting pharmacokinetics and receptor interaction. nih.govresearchgate.net | Present |

Genomic Mechanisms: Transcriptional Modulation

Upon activation and translocation to the nucleus, the Difluocortolone 21-acetate-GR complex modulates the expression of a wide array of genes. nih.govpatsnap.com It primarily acts by binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs) or by interacting with other transcription factors. frontiersin.orgplos.org These interactions lead to two major genomic mechanisms: transactivation and transrepression. drugbank.comnih.gov

Transactivation of Anti-inflammatory Gene Expression

Transactivation is the process by which the GR directly increases the rate of gene transcription. The activated GR homodimer binds to GREs located in the promoter regions of target genes. nih.govplos.org This binding event, along with the recruited coactivators, facilitates the assembly of the transcriptional machinery, leading to the synthesis of new mRNA and, subsequently, new proteins. nih.govresearchgate.net

Many of the proteins whose expression is upregulated by Difluocortolone 21-acetate have potent anti-inflammatory properties. This mechanism is now understood to be a key contributor to the therapeutic effects of glucocorticoids. nih.gov

| Transactivated Gene | Protein Product | Anti-inflammatory Function |

|---|---|---|

| TSC22D3 | Glucocorticoid-Induced Leucine Zipper (GILZ) | Inhibits pro-inflammatory pathways like NF-κB and AP-1; promotes regulatory T-cell differentiation. frontiersin.orgmdpi.com |

| ANXA1 | Annexin (B1180172) A1 (Lipocortin-1) | Inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com |

| DUSP1 | MAPK Phosphatase-1 (MKP-1) | Dephosphorylates and inactivates MAP kinases (e.g., p38, JNK), which are key signaling molecules in inflammatory pathways. frontiersin.org |

| IL10 | Interleukin-10 (IL-10) | An immunosuppressive cytokine that inhibits the production of pro-inflammatory cytokines by macrophages and T-cells. nih.gov |

| IKBA | Inhibitor of kappa B alpha (IκBα) | Sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing its activation. frontiersin.org |

Transrepression of Pro-inflammatory Gene Expression

Transrepression is the mechanism by which the GR suppresses the expression of genes, particularly those involved in the inflammatory response. drugbank.comnih.gov This process is considered central to the anti-inflammatory action of glucocorticoids and is often mediated by a DNA-binding-independent mechanism. nih.gov

The activated GR monomer can physically interact with and inhibit the activity of key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govfrontiersin.org By "tethering" to these factors, the GR prevents them from binding to their own DNA response elements and driving the expression of pro-inflammatory genes. nih.gov This results in a powerful suppression of the inflammatory cascade. nih.gov

| Repressed Gene Product | General Function | Relevance to Inflammation |

|---|---|---|

| Cytokines (e.g., IL-1β, IL-2, IL-6, TNF-α) | Cell signaling molecules | Mediate and amplify the inflammatory response, cause fever, and recruit immune cells. drugbank.com |

| Chemokines (e.g., CXCL8/IL-8, CCL2) | Chemoattractant cytokines | Recruit neutrophils, monocytes, and other leukocytes to the site of inflammation. nih.gov |

| Adhesion Molecules (e.g., ICAM-1, VCAM-1) | Cell surface proteins | Mediate the adhesion of circulating leukocytes to the vascular endothelium, allowing them to migrate into tissues. drugbank.com |

| Inflammatory Enzymes (e.g., COX-2, iNOS) | Enzymes | Synthesize inflammatory mediators like prostaglandins (COX-2) and nitric oxide (iNOS). nih.gov |

Influence on DNA-binding and Chromatin Remodeling

The primary mechanism of action for Difluocortolone 21-acetate, like other glucocorticoids, is its influence on gene transcription through genomic pathways. nih.gov This process is initiated when the lipophilic Difluocortolone 21-acetate molecule passes through the cell membrane and binds to the cytosolic glucocorticoid receptor (cGRα). nih.gov In its inactive state, this receptor is part of a complex with other proteins, including heat shock proteins, which prevent its translocation into the nucleus. nih.gov

Upon binding of Difluocortolone 21-acetate, the receptor undergoes a conformational change, dissociates from the protein complex, and migrates to the nucleus. nih.govnih.gov Inside the nucleus, the activated receptor-ligand complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. nih.gov This interaction directly modulates gene expression in two primary ways:

Transactivation: The receptor complex can stimulate the transcription of anti-inflammatory genes. This leads to the increased production of proteins like annexin A1 (formerly known as lipocortin) and Interleukin-10 (IL-10). nih.govdrugbank.com Annexin A1 is a phospholipase A2 inhibitory protein, which blocks the release of arachidonic acid, a precursor for inflammatory mediators like prostaglandins and leukotrienes. nih.govdrugbank.com

Transrepression: The complex can suppress the expression of pro-inflammatory genes. nih.govdrugbank.com This is often achieved by interfering with the activity of other transcription factors, such as NF-κB and AP-1, which are crucial for the expression of cytokines, chemokines, adhesion molecules, and growth factors. nih.govnih.gov

This modulation of gene expression is the basis for the profound anti-inflammatory effects of Difluocortolone 21-acetate.

| Stage of Genomic Action | Description |

| Cellular Entry | As a lipophilic molecule, Difluocortolone 21-acetate readily diffuses across the cell membrane into the cytoplasm. |

| Receptor Binding | In the cytoplasm, it binds to the inactive glucocorticoid receptor (GR), causing the dissociation of heat shock proteins. nih.gov |

| Nuclear Translocation | The activated ligand-receptor complex moves from the cytoplasm into the nucleus. nih.govnih.gov |

| DNA Binding & Gene Regulation | The complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to either the activation (transactivation) or suppression (transrepression) of target gene transcription. nih.govnih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Essential Structural Features for Glucocorticoid Activity

The biological activity of Difluocortolone 21-Acetate is fundamentally rooted in its steroidal framework, which possesses the essential structural features required for binding to and activating the glucocorticoid receptor (GR). The foundational pregnane (B1235032) skeleton, a C21 steroid structure, is crucial. For significant glucocorticoid and mineralocorticoid activities, a 3-keto group and a double bond between carbons 4 and 5 (the 3-keto-4-ene scaffold) in the A-ring of the steroid nucleus are considered indispensable. researchgate.netuomustansiriyah.edu.iq

Furthermore, the presence of an additional double bond between carbons 1 and 2 in the A-ring, as seen in the prednisolone (B192156) series, selectively enhances glucocorticoid (anti-inflammatory) activity over mineralocorticoid (salt-retaining) effects. researchgate.net The hydroxyl groups at specific positions are also critical for receptor interaction. Hydrophilic moieties at C-11, C-17, and C-21 engage in specific hydrogen bonds with the GR, anchoring the ligand in the receptor's binding pocket. researchgate.net Substitution at the C-16 position, in the case of Difluocortolone 21-Acetate a methyl group, is known to significantly reduce undesirable mineralocorticoid activity. researchgate.net

These core features create the necessary conformation for the molecule to fit within the ligand-binding domain of the glucocorticoid receptor, initiating the cascade of events that leads to its anti-inflammatory effects. mdpi.comwikipedia.org

Impact of Acetate (B1210297) Esterification at C-21 on Receptor Binding Affinity

The esterification of the C-21 hydroxyl group plays a significant role in modulating the physicochemical properties and receptor binding affinity of corticosteroids. In the case of Difluocortolone 21-Acetate, the presence of the acetate ester at the C-21 position influences both lipophilicity and interaction with the glucocorticoid receptor.

Research on other corticosteroids, such as hydrocortisone (B1673445) and betamethasone (B1666872), has shown that introducing a 21-acetate (21-OAc) substitution generally leads to an increase in the steroid's lipophilicity. nih.gov However, this modification can concurrently cause a decrease in the steroid's affinity for the glucocorticoid receptor compared to its parent alcohol (the 21-hydroxyl compound). nih.gov Studies have indicated that, as a general rule, 21-esters exhibit lower binding affinity than the parent 21-OH steroid. nih.gov

This phenomenon is attributed to the altered electronic and steric properties of the C-21 side chain. While the increased lipophilicity can facilitate passage through cell membranes, the bulkier acetate group may not fit as optimally into the specific hydrogen-bonding network at the C-21 position within the receptor's ligand-binding pocket compared to a simple hydroxyl group. researchgate.net However, some studies on different ester types, such as butyrate (B1204436) and propionate (B1217596), have suggested that esterification can increase affinity by decreasing the rate of dissociation from the receptor. nih.gov This highlights that the effect of C-21 esterification is nuanced and dependent on the specific ester group involved.

| C-21 Substituent | Impact on Receptor Affinity | Impact on Lipophilicity | Reference |

|---|---|---|---|

| -OH (Hydroxyl) | Baseline Affinity (Parent Alcohol) | Decreased | nih.gov |

| -OAc (Acetate) | Decreased (vs. parent alcohol) | Increased | nih.gov |

| -Valerate | Increased (vs. acetate) | Increased | nih.gov |

Influence of Fluorine Substitutions on Biological Activity and Receptor Interactions

A key structural modification in Difluocortolone 21-Acetate is the presence of two fluorine atoms at the 6α and 9α positions. Halogenation, particularly fluorination, is a well-established strategy in medicinal chemistry to enhance the potency of corticosteroids. researchgate.netresearchgate.net

The 9α-fluoro substitution is known to dramatically increase both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq This is thought to be due to the strong electron-withdrawing effect of the fluorine atom, which influences the nearby 11β-hydroxyl group. uomustansiriyah.edu.iq This electronic effect increases the acidity of the 11β-hydroxyl proton, strengthening its hydrogen-bonding interaction with the glucocorticoid receptor and thereby enhancing binding affinity and subsequent biological activity. uomustansiriyah.edu.iq

The addition of a second fluorine atom at the 6α position further potentiates the anti-inflammatory activity. researchgate.net The 6α-fluoro group can also contribute to increased receptor affinity and may alter the metabolic stability of the compound. Studies comparing non-halogenated, 9α-fluoro, and 6α,9α-difluoro steroids have shown that the difluoro substitution enhances systemic glucocorticoid activity more significantly than it does topical anti-inflammatory potency. nih.gov However, it is important to note that fluorine substitution does not universally lead to higher affinity, as some studies have reported a reduction in affinity depending on the specific steroid and substitution site. nih.gov

| Substitution | Effect on Glucocorticoid Potency | Effect on Mineralocorticoid Potency | Reference |

|---|---|---|---|

| None (e.g., Hydrocortisone) | Baseline | Baseline | uomustansiriyah.edu.iq |

| 9α-Fluoro | Enhanced | Greatly Enhanced | uomustansiriyah.edu.iq |

| 6α-Fluoro | Enhanced | Less salt retention than 9α-fluoro | uomustansiriyah.edu.iq |

| 6α,9α-Difluoro | Potently Enhanced | Reduced by other modifications (e.g., C-16 methyl) | researchgate.netnih.gov |

Comparative SAR Analysis with Other Steroid Esters (e.g., Valerate)

Comparing Difluocortolone 21-Acetate with its valerate (B167501) ester counterpart, Diflucortolone (B194688) Valerate, provides valuable insight into the role of the C-21 ester chain length. The primary difference lies in the lipophilicity and, consequently, the receptor binding affinity and potency of the compounds.

As a general principle in corticosteroid SAR, elongating the ester chain at C-21 from an acetate to a valerate leads to an increase in both lipophilicity and binding affinity for the glucocorticoid receptor. nih.gov The longer, more lipophilic valerate side chain is thought to establish more favorable hydrophobic interactions within the ligand-binding pocket of the receptor, leading to a more stable drug-receptor complex and higher affinity.

| Property | Difluocortolone 21-Acetate | Difluocortolone Valerate | Reference |

|---|---|---|---|

| Ester Group | Acetate (-COCH₃) | Valerate (-CO(CH₂)₃CH₃) | - |

| Lipophilicity | Lower | Higher | nih.gov |

| Receptor Binding Affinity | Lower | Higher | nih.gov |

| General Potency | Potent | Very Potent | droracle.ainih.gov |

Computational Approaches to SAR Prediction and Elucidation

Computational chemistry and molecular modeling have become indispensable tools for predicting and elucidating the structure-activity relationships of corticosteroids, including molecules like Difluocortolone 21-Acetate. These in silico methods provide insights at an atomic level that complement experimental data. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For corticosteroids, QSAR can identify key molecular descriptors (e.g., molecular volume, partition coefficients, electronic properties) that are predictive of receptor-binding affinity. researchgate.net

Molecular Docking simulations are employed to predict the preferred binding orientation of a ligand, such as Difluocortolone 21-Acetate, within the active site of the glucocorticoid receptor. nih.gov These models can help visualize and quantify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the steroid and specific amino acid residues (e.g., ASN564, GLN642, ARG611) in the receptor's binding pocket. nih.gov This allows researchers to rationalize why certain structural modifications, like fluorination or esterification, enhance or diminish binding affinity.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. MD can assess the conformational flexibility of the steroid and the receptor, as well as the stability of their interaction. nih.govnih.gov Studies have shown correlations between the rigidity of certain parts of the steroid ring system and biological specificity, with more rigid A-rings being characteristic of potent glucocorticoids. nih.gov These computational approaches can guide the rational design of new corticosteroid analogues with improved potency and selectivity. researchgate.net

Preclinical Pharmacological Investigations Non Human, in Vitro/in Vivo

Cellular and Subcellular Distribution Studies in Model Systems

The therapeutic efficacy of a topical corticosteroid is contingent upon its ability to penetrate the skin barrier and distribute to its target cells within the epidermis and dermis. While specific studies exclusively detailing the cellular and subcellular distribution of Difluocortolone 21-acetate are not extensively available, the distribution patterns can be inferred from the behavior of glucocorticoids in general and related compounds.

Glucocorticoids exert their effects by binding to cytosolic glucocorticoid receptors (GR). Upon ligand binding, the receptor-ligand complex translocates to the nucleus to modulate gene expression. Studies on human skin have shown that GRs are highly expressed in epidermal keratinocytes, particularly in the basal and suprabasal layers, as well as in Langerhans cells. This suggests that these cell types are primary targets for glucocorticoids in the skin. Therefore, it is anticipated that Difluocortolone 21-acetate, upon penetrating the stratum corneum, would distribute into the cytoplasm of these epidermal cells to engage with its receptor.

The subcellular distribution is intrinsically linked to its mechanism of action. Initially, the lipophilic steroid molecule diffuses across the cell membrane into the cytoplasm. Here, it binds to the GR, which is typically part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of associated proteins and the exposure of a nuclear localization signal. The activated GR-steroid complex then translocates into the nucleus, where it can directly interact with DNA or with other transcription factors to regulate gene expression.

In Vitro Pharmacodynamic Studies

In vitro pharmacodynamic studies are essential to characterize the intrinsic activity of a drug at a cellular and molecular level. For Difluocortolone 21-acetate, these studies focus on its anti-inflammatory effects and its interaction with the glucocorticoid receptor.

The anti-inflammatory properties of glucocorticoids are mediated by their ability to suppress the production of pro-inflammatory mediators. While direct studies on Difluocortolone 21-acetate's effect on specific inflammatory markers in cell lines are limited in publicly available literature, its mechanism is expected to align with that of other potent corticosteroids.

Glucocorticoids are known to inhibit the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes involved in the inflammatory cascade. This is primarily achieved through the inhibition of key transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). In skin-relevant cell lines like human keratinocytes and dermal fibroblasts, inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) induce the production of inflammatory mediators including interleukin-1 (IL-1), interleukin-6 (IL-6), interleukin-8 (IL-8), and prostaglandins (B1171923). It is well-established that potent glucocorticoids can effectively suppress the expression and release of these markers. For instance, studies have shown that TNF-α stimulates the secretion of IL-6 and CXCL8 (IL-8) from human keratinocytes, a process that is a target for anti-inflammatory interventions. nih.gov The inhibition of NF-κB, a central regulator of inflammatory gene expression, is a key mechanism by which glucocorticoids exert their effects in skin cells. nih.govnih.gov

It is therefore highly probable that Difluocortolone 21-acetate would demonstrate a dose-dependent inhibition of these inflammatory markers in in vitro cell culture models.

The potency of a corticosteroid is closely related to its binding affinity for the glucocorticoid receptor (GR). The binding of the steroid to the GR is the initial step that triggers the downstream signaling cascade leading to its pharmacological effects.

A study investigating the structure-activity relationship of various steroids has provided valuable insights into the impact of chemical modifications on GR binding affinity. nih.gov This research, conducted using cytosolic GR from cultured human keratinocytes, demonstrated that the introduction of a 21-acetate group to a corticosteroid molecule generally leads to a decrease in binding affinity compared to the parent alcohol. nih.gov This suggests that Difluocortolone 21-acetate likely has a lower binding affinity for the GR than its parent compound, difluocortolone.

Table 1: Relative Glucocorticoid Receptor Binding Affinity of Steroid Esters

| Steroid Modification | Effect on Receptor Binding Affinity | Reference |

| 21-Acetate Substitution | Decreased affinity compared to parent alcohol | nih.gov |

| Elongation of 21-Ester Chain (e.g., to valerate) | Increased affinity compared to acetate (B1210297) | nih.gov |

This table is based on general findings for corticosteroids and not specific to Difluocortolone 21-Acetate unless otherwise stated.

In Vitro and Ex Vivo Metabolism Studies

Understanding the metabolic fate of a topically applied drug within the skin and systemically is crucial. For esterified corticosteroids like Difluocortolone 21-acetate, hydrolysis is a key metabolic pathway.

The primary metabolic transformation that Difluocortolone 21-acetate is expected to undergo in the skin is the hydrolysis of the 21-acetate ester bond. This enzymatic cleavage would result in the formation of its active parent compound, difluocortolone , and acetic acid .

The hydrolysis of the ester bond in Difluocortolone 21-acetate is catalyzed by esterases , which are present in the skin. nih.govnih.gov Investigations into the metabolism of another 21-acetate corticosteroid, prednisolone (B192156) 21-acetate, in human skin have demonstrated that hydrolytic activity is distributed throughout the skin, with significant activity in the epidermis. nih.gov This suggests that upon penetration, Difluocortolone 21-acetate is likely converted to its active form, difluocortolone, by cutaneous esterases.

The rate of this hydrolysis can vary between species. For instance, the hydrolysis of diflucortolone (B194688) valerate (B167501) was found to be much slower in excised human skin compared to the skin of rats and guinea pigs. nih.gov This slower conversion in human skin may contribute to a prolonged local effect of the active compound.

Following percutaneous absorption and entry into the systemic circulation, further metabolism would primarily occur in the liver. The cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP3A4 , is known to be involved in the metabolism of many corticosteroids. nih.govnih.gov It is plausible that CYP3A4 would be involved in the subsequent metabolism of the parent difluocortolone. Phase II metabolism, such as glucuronidation, could also occur in the skin and liver to facilitate excretion. doi.org

Table 2: Potential Metabolites and Metabolic Pathways of Difluocortolone 21-Acetate

| Precursor | Metabolite(s) | Metabolic Pathway | Enzyme System(s) Involved | Tissue | Reference |

| Difluocortolone 21-Acetate | Difluocortolone, Acetic Acid | Hydrolysis | Esterases | Skin | nih.govnih.gov |

| Difluocortolone | Hydroxylated metabolites | Oxidation | Cytochrome P450 (e.g., CYP3A4) | Liver | nih.govnih.gov |

This table includes inferred data based on related compounds.

Animal Model-Based Preclinical Pharmacodynamics (Excluding Efficacy/Safety Profiles)

Investigation of Compound Distribution and Tissue Penetration in Animal Models

Preclinical studies in animal models have elucidated the distribution and penetration of diflucortolone valerate in skin layers. Following topical application, the compound's concentration has been measured in various strata of the skin.

In guinea pigs, the in vivo concentration of diflucortolone valerate in the epidermis was found to be approximately 10⁻⁶ mol/l, decreasing to about 10⁻⁷ mol/l in the corium. nih.gov An equilibrium between the inflow and outflow of the active ingredient in the skin of guinea pigs was observed to be reached within one hour of application. nih.gov

Studies on rat abdominal skin have also been conducted to evaluate the dermal delivery of diflucortolone valerate. nih.gov Nanoparticle formulations were found to increase the accumulation of the compound, particularly in the stratum corneum and epidermis, without significant permeation into the systemic circulation. nih.govepa.gov In one study, a nanoparticle gel formulation resulted in a twofold higher retention of diflucortolone valerate in the rat skin compared to a commercial cream, despite having a tenfold lower concentration of the active ingredient. nih.gov Histological analysis of rat abdominal skin after application of these formulations showed no morphological tissue changes or signs of cell infiltration. taylorandfrancis.com

| Skin Layer | Approximate Concentration (mol/l) |

|---|---|

| Epidermis | 10⁻⁶ |

| Corium | 10⁻⁷ |

Pharmacokinetic Profiles in Non-Human Species

The pharmacokinetic profile of difluocortolone valerate following topical application has been investigated in guinea pigs. Percutaneous absorption through intact skin was found to be slight. nih.gov However, when the stratum corneum was removed to simulate damaged skin, absorption was considerably accelerated. nih.gov The rate of absorption was also shown to be dependent on the concentration of the corticoid in the vehicle. nih.gov

While comprehensive pharmacokinetic parameters such as half-life, clearance, and volume of distribution in animal models are not extensively detailed in the available literature, the systemic effects observed in toxicological studies in rats and dogs imply that systemic absorption does occur, particularly with prolonged exposure.

Insights into the metabolic fate of diflucortolone valerate can be drawn from intravenous studies in humans, which are likely to have relevance in preclinical animal models. Following intravenous injection, the ester is very rapidly hydrolyzed to its active metabolite, difluocortolone. nih.gov Intact diflucortolone valerate was no longer detectable in the plasma just five minutes post-injection. nih.gov The resulting difluocortolone has a plasma half-life of 4-5 hours. nih.gov Elimination is rapid and complete, with metabolites excreted in both urine and feces. nih.gov The primary metabolites identified include difluocortolone and 11-keto-difluocortolone, which are found in both unconjugated and conjugated (glucuronide and sulfate) forms. nih.gov

| Formulation | Condition | Percutaneous Absorption (%) |

|---|---|---|

| Ointment | Intact and Damaged Skin | 1.7 |

| Fatty Ointment | Intact and Damaged Skin | 0.7 |

| Cream | Intact and Damaged Skin | 0.5 |

Assessment of Receptor Modulation in Animal Tissues

The anti-inflammatory, immunosuppressive, and antiproliferative effects of corticosteroids are mediated through the binding of the molecule to cytosolic glucocorticoid receptors. nih.gov This ligand-receptor complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes.

The vasoconstrictive effect, a hallmark of topical corticosteroids, has been demonstrated in animal models. nih.gov A skin blanching assay in rats, which measures the degree of vasoconstriction, showed that difluocortolone valerate produced a response similar to that of other commercial corticosteroid products. nih.gov This effect is an indirect measure of its interaction with receptors in the skin vasculature.

Analytical Chemistry and Quality Control Methodologies

Chromatographic Techniques

Chromatography is the cornerstone of quality control for Difluocortolone 21-Acetate, enabling its separation from impurities, degradation products, and other active ingredients. Various chromatographic techniques are utilized, each offering distinct advantages in terms of resolution, speed, and application.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical tool for the assay and stability testing of diflucortolone (B194688) esters. Stability-indicating HPLC methods are crucial for separating the active pharmaceutical ingredient (API) from any potential degradation products that may form under stress conditions such as acid or alkaline hydrolysis, oxidation, or photolysis. bibliotekanauki.plscielo.br

For the analysis of related corticosteroids like Diflucortolone Valerate (B167501), robust reverse-phase HPLC (RP-HPLC) methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. bibliotekanauki.plresearchgate.net These methods typically employ a C18 column and an isocratic or gradient mobile phase. A common approach involves a mobile phase consisting of a mixture of an aqueous buffer (such as sodium dihydrogen phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.netscispace.com Detection is typically performed using a UV detector, often set at a wavelength around 240 nm, where the corticosteroid chromophore exhibits strong absorbance. researchgate.netscispace.com

Method validation ensures the reliability of the analytical procedure, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). scielo.brscispace.com

| Parameter | Condition |

|---|---|

| Column | ACE C18 (150 × 4.6 mm, 5 µm) |

| Mobile Phase | Sodium dihydrogen phosphate buffer : Methanol (27:73, v/v) |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | 240 nm |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. nih.gov By utilizing columns packed with sub-2 µm particles, UPLC systems can operate at higher pressures, leading to much faster analysis times without sacrificing chromatographic performance. lcms.cz

UPLC is particularly well-suited for the analysis of corticosteroids, where it can be used for rapid purity assessments, impurity profiling, and quantitative analysis in complex matrices. nih.govmdpi.com For instance, UPLC methods can separate a mixture of multiple corticosteroids in under five minutes. nih.govlcms.cz The enhanced resolution provided by UPLC is also advantageous for separating closely related steroid isomers and degradation products. When coupled with mass spectrometry (UPLC-MS), this technique becomes a powerful tool for the identification and quantification of glucocorticoids at very low levels in various samples. mdpi.comtandfonline.com

| Parameter | Condition |

|---|---|

| Column | BEH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 45°C |

| Mode | Gradient Elution |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is less commonly used for the direct analysis of corticosteroids like Difluocortolone 21-Acetate. This is due to the high molecular weight and low volatility of these compounds, as well as their thermal instability, which can lead to decomposition at the high temperatures required for GC analysis. nih.gov

To overcome these limitations, derivatization is a necessary prerequisite for GC analysis of glucocorticoids. nih.govnih.gov This chemical modification process converts the non-volatile steroid into a more volatile and thermally stable derivative. The most common derivatization technique is silylation, which involves replacing the active hydrogen atoms in hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. core.ac.uk Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. acs.org Following derivatization, the TMS-ethers of the steroid can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on characteristic fragmentation patterns. nih.govcore.ac.uk

Thin-Layer Chromatography (TLC) in Analysis

Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative analysis and purity assessment of Difluocortolone 21-Acetate. It serves as a simple, rapid, and cost-effective method for identifying the compound and detecting the presence of impurities.

In a typical TLC analysis for a related compound, Diflucortolone Valerate, separation is achieved on silica (B1680970) gel 60 F254 plates. researchgate.net A specific mobile phase, such as a mixture of ethyl acetate (B1210297), chloroform, and toluene, is used to develop the chromatogram. researchgate.netresearchgate.net After development, the separated spots are visualized under UV light (typically at 254 nm). The identity of the compound can be confirmed by comparing its retention factor (Rf) value to that of a reference standard. For quantitative analysis, a more advanced technique, TLC-densitometry, can be employed, which measures the absorbance of the separated spots. researchgate.net

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unequivocal identification and structural elucidation of Difluocortolone 21-Acetate. These techniques provide detailed information about the molecule's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including Difluocortolone 21-Acetate. Through various NMR experiments, it is possible to determine the precise connectivity of atoms and the stereochemistry of the molecule.

¹H NMR (Proton NMR) : This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For Difluocortolone 21-Acetate, ¹H NMR would confirm the presence of the steroid skeleton, the specific protons of the difluorinated rings, the methyl groups, and the acetyl group of the 21-acetate ester.

¹³C NMR (Carbon-13 NMR) : This technique provides a spectrum showing a signal for each chemically distinct carbon atom. It is used to confirm the total number of carbon atoms and to identify the types of carbon present (e.g., C=O of ketones and esters, C=C of the diene system, carbons bonded to fluorine, and the aliphatic carbons of the steroid rings).

2D NMR Techniques : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons. These techniques allow for the complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the final structure of Difluocortolone 21-Acetate.

While specific spectral data for Difluocortolone 21-Acetate is not widely published, the application of these standard NMR techniques is routine in the structural confirmation of new batches of the compound and its related substances.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Identification and Quantification

Mass Spectrometry (MS) serves as a powerful analytical tool for the unequivocal identification and quantification of Difluocortolone 21-Acetate. In MS analysis, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured. For Difluocortolone 21-Acetate, with a molecular formula of C24H30F2O5, the expected molecular weight is approximately 436.49 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy, providing strong evidence of the compound's identity.

Tandem mass spectrometry (MS/MS) further enhances structural elucidation. In this technique, the molecular ion (precursor ion) is selected and subjected to collision-induced dissociation, breaking it into characteristic fragment ions (product ions). Analyzing these fragmentation patterns provides a detailed structural fingerprint of the molecule, allowing for differentiation from isomers and related substances.

When coupled with liquid chromatography (LC-MS), this technique allows for the separation of Difluocortolone 21-Acetate from impurities and matrix components before detection, making it an essential tool for impurity identification and quantification in pharmaceutical formulations. synthinkchemicals.com

Table 1: Mass Spectrometry Data for Difluocortolone 21-Acetate

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C24H30F2O5 | The elemental composition of the compound. |

| Molecular Weight | 436.49 g/mol | The calculated mass of the molecule. |

| Ionization Mode | Electrospray (ESI) | A common soft ionization technique suitable for this type of molecule. |

| Precursor Ion (M+H)⁺ | ~437.2 m/z | The expected mass-to-charge ratio in positive ion mode. |

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Techniques

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of Difluocortolone 21-Acetate. The method is based on the principle that the molecule absorbs light in the UV region due to its chromophoric structure, specifically the α,β-unsaturated ketone system in the steroid A-ring. The absorption maximum (λmax) for closely related corticosteroids is typically observed around 240-242 nm. researchgate.netsielc.com Quantification is achieved by measuring the absorbance at this wavelength and applying the Beer-Lambert law.

Derivative spectrophotometry can be employed to enhance the resolution of the spectra and reduce interference from excipients or co-formulated drugs. researchgate.netnih.gov By calculating the first or higher-order derivative of the absorbance spectrum, overlapping bands can be resolved, increasing the specificity and sensitivity of the assay. researchgate.netresearchgate.net This is particularly useful for analyzing samples where baseline shifts or the presence of interfering substances might affect the accuracy of zero-order spectrophotometry. nih.gov

Table 2: Application of UV-Vis Spectrophotometry Techniques

| Technique | Principle | Application for Difluocortolone 21-Acetate |

|---|---|---|

| Zero-Order Spectrophotometry | Measures direct absorbance at a specific wavelength (λmax). | Routine quantification in pure substance or simple formulations. |

| First-Order Derivative | Plots the rate of change of absorbance with wavelength (dA/dλ). | Quantification in the presence of baseline shifts; resolving binary mixtures. nih.govnih.gov |

| Second-Order Derivative | Plots the curvature of the absorption spectrum (d²A/dλ²). | Sharpening of spectral bands for better separation of overlapping peaks from impurities or degradation products. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a definitive technique for identifying the functional groups present in the Difluocortolone 21-Acetate molecule. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds within the structure. By analyzing the absorption bands, one can confirm the presence of key structural components. uniroma1.itvscht.cz This method is invaluable for identity confirmation and for detecting changes in the chemical structure, such as those resulting from degradation.

Table 3: Characteristic IR Absorption Bands for Difluocortolone 21-Acetate

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|---|

| O-H (hydroxyl) | 3600-3200 (broad) | Stretching vibration of the hydroxyl group at C11. libretexts.org |

| C-H (alkane/alkene) | 3100-2850 | Stretching vibrations of C-H bonds in the steroid nucleus. libretexts.org |

| C=O (ester) | 1750-1735 | Stretching vibration of the carbonyl in the 21-acetate group. vscht.cz |

| C=O (ketone) | 1720-1700 | Stretching vibration of the C3 ketone. libretexts.org |

| C=C (alkene) | 1680-1640 | Stretching vibration of the conjugated double bonds in the A-ring. vscht.cz |

| C-O (ester, alcohol) | 1300-1000 | Stretching vibrations of the C-O bonds. |

Purity Assessment and Impurity Profiling

Development of Stability-Indicating Methods

A stability-indicating analytical method is crucial for ensuring that the analytical procedure can accurately measure the active pharmaceutical ingredient without interference from its degradation products, impurities, or excipients. bibliotekanauki.pl The development of such a method, typically using High-Performance Liquid Chromatography (HPLC), involves subjecting Difluocortolone 21-Acetate to forced degradation conditions. researchgate.net These stress conditions include exposure to acid, base, oxidation, heat, and light, as recommended by the International Council on Harmonisation (ICH) guidelines. researchgate.netscispace.com

The method is considered stability-indicating if it can separate the intact drug peak from all the degradation product peaks. bibliotekanauki.pl Peak purity analysis using a photodiode array (PDA) detector is often performed to confirm that the main drug peak is spectrally pure and not co-eluting with any degradants. researchgate.net The mass balance, which compares the initial assay value to the sum of the assay of the degraded drug and the levels of degradation products, should be close to 100% to demonstrate that all significant degradation products have been detected. researchgate.net

Identification and Quantification of Related Substances and Degradation Products

The control of impurities is a critical aspect of quality control for Difluocortolone 21-Acetate. Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). synthinkchemicals.com Analytical techniques such as HPLC and Ultra-Performance Liquid Chromatography (UPLC), often coupled with PDA and MS detectors, are employed for the identification and quantification of these related substances. synthinkchemicals.comnih.gov

Reference standards for known impurities are used for their quantification. For unknown impurities that may form during stability studies, techniques like LC-MS/MS are used for structural characterization. nih.gov The levels of these impurities are monitored to ensure they remain within the established acceptance criteria to guarantee the safety and efficacy of the final product.

Table 4: Potential Related Substances and Degradation Products

| Substance Name | Type | Potential Origin |

|---|---|---|

| Diflucortolone | Process-related / Degradant | Incomplete acetylation or hydrolysis of the acetate ester. |

| Difluocortolone 21-Valerate | Process-related | Impurity from related synthesis routes. synzeal.com |

| Oxidized derivatives | Degradant | Oxidation of the steroid nucleus. |

Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, Robustness, Limits of Detection and Quantification

Validation of the analytical methods used for Difluocortolone 21-Acetate is required to ensure they are suitable for their intended purpose. wjarr.com Validation is performed according to ICH Q2(R1) guidelines and encompasses several key parameters. europa.eu

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For chromatographic methods, specificity is demonstrated by showing that the peak for Difluocortolone 21-Acetate is well-resolved from other peaks and by conducting peak purity analysis. researchgate.net

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. wjarr.com It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the regression line, which should be close to 1. researchgate.net

Accuracy: Accuracy refers to the closeness of the test results to the true value. researchgate.net It is often assessed through recovery studies by spiking a placebo matrix with known amounts of the drug substance at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). europa.eunih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is evaluated at different levels:

Repeatability (Intra-assay precision): Analysis under the same operating conditions over a short interval.

Intermediate Precision: Analysis within the same laboratory but on different days, with different analysts, or on different equipment. It is usually expressed as the Relative Standard Deviation (%RSD) of a series of measurements. scispace.com

Robustness: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.com For an HPLC method, parameters such as mobile phase composition, pH, flow rate, and column temperature may be varied. pharmtech.comscielo.br

Limits of Detection (LOD) and Quantification (LOQ):

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eunih.gov These are often determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S). researchgate.netjfda-online.com

Table 5: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Evaluation Method | Common Acceptance Criteria |

|---|---|---|---|

| Specificity | To ensure selective measurement of the analyte. | Analysis of placebo, impurities, and forced degradation samples. | Peak is pure and well-resolved from interferences. |

| Linearity | To confirm a proportional response to concentration. | Analysis of 5-6 concentrations across a range. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | To determine the closeness to the true value. | Recovery studies at 3 levels (e.g., 80-120%). | Recovery typically within 98.0-102.0%. nih.gov |

| Precision | To assess the variability of results. | Multiple analyses of a homogeneous sample. | RSD ≤ 2%. researchgate.net |

| Robustness | To check reliability under varied conditions. | Deliberate small changes to method parameters (e.g., pH, flow rate). scielo.br | System suitability parameters remain within limits; results are not significantly affected. |

| LOD & LOQ | To determine the sensitivity of the method. | Signal-to-noise ratio or calculation from calibration curve slope. jfda-online.com | LOD S/N ≥ 3:1; LOQ S/N ≥ 10:1. tbzmed.ac.ir |

Formulation Science and Drug Delivery System Research

Approaches to Enhance Bioavailability and Targeted Delivery (Preclinical/Conceptual)

The bioavailability of topically applied corticosteroids is often limited by the formidable barrier function of the stratum corneum. Overcoming this barrier to deliver the drug to the viable epidermis and dermis where inflammatory processes occur is a key challenge. Preclinical and conceptual studies have explored various strategies to enhance the dermal bioavailability and achieve targeted delivery of corticosteroids. These approaches aim to increase the drug's residence time in the skin, improve its penetration through the stratum corneum, and ensure its release at the site of action.

Colloidal drug-carrier systems, such as nanoparticles, micelles, and liposomes, are considered promising for targeting steroids to the skin layers, particularly the viable epidermis where anti-inflammatory actions are most needed. hacettepe.edu.trnih.gov These systems can protect the drug from degradation, control its release, and modify its penetration profile. For instance, the encapsulation of potent corticosteroids within nanocarriers has been shown to enhance their accumulation in the skin while limiting transdermal permeation, which is a desirable feature for localized treatment. nih.gov

The vasoconstriction assay is a common pharmacodynamic method used to assess the potency and bioavailability of topical corticosteroid formulations. nih.govijdvl.com This assay measures the degree of skin blanching (vasoconstriction) induced by the corticosteroid, which correlates with its anti-inflammatory activity. ijdvl.com Such preclinical models are invaluable for comparing the efficacy of novel formulations against conventional ones.

Nanoparticle-Based Delivery Systems

Nanoparticle-based drug delivery systems have emerged as a highly promising approach for the topical administration of corticosteroids. These systems, typically in the size range of 10 to 1000 nm, can encapsulate the drug, enhance its stability, and modulate its release and penetration characteristics. nih.govmdpi.com For lipophilic drugs like Difluocortolone 21-Acetate, lipid-based nanoparticles are particularly suitable.

Solid Lipid Nanoparticles (SLNs) for Topical Applications

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids that are biocompatible and biodegradable. nih.govmdpi.com They are well-suited for topical drug delivery due to their ability to form an occlusive film on the skin, which can enhance hydration and drug penetration. SLNs can also provide a sustained release of the encapsulated drug, which can prolong its therapeutic effect and reduce the frequency of application.

While specific research on Difluocortolone 21-Acetate in SLNs is limited, studies on the related compound, diflucortolone (B194688) valerate (B167501), have demonstrated the potential of this technology. In one such study, diflucortolone valerate-loaded SLNs were formulated into a semisolid topical delivery system. These formulations exhibited particle sizes ranging from approximately 200 to 1400 nm and showed a significant increase in drug encapsulation efficiency with the incorporation of lipid-based surfactants. researchgate.net Another study on nanostructured lipid carriers (NLCs), a modified version of SLNs, for diflucortolone valerate also showed improved drug deposition in the skin compared to a commercial formulation. nih.gov

Table 1: Characteristics of Diflucortolone Valerate-Loaded Solid Lipid Nanoparticles (Illustrative Data)

| Formulation Code | Solid Lipid | Surfactant | Particle Size (nm) | Encapsulation Efficiency (%) |

| SLN-1 | Geleol® | Poloxamer® 407 | 203.71 ± 5.61 | 35.21 ± 2.15 |

| SLN-2 | Precirol® ATO5 | Poloxamer® 407 | 350.45 ± 8.23 | 40.11 ± 3.50 |

| SLN-3 | Tristearin® | Poloxamer® 407 | 890.12 ± 12.54 | 28.76 ± 1.98 |

| SLN-4 | Compritol® 888ATO | Poloxamer® 407 | 1421.00 ± 16.32 | 25.43 ± 2.33 |

| SLN-5 (with Labrasol®) | Precirol® ATO5 | Poloxamer® 407 | 255.60 ± 6.78 | 45.79 ± 4.40 |

Data adapted from studies on diflucortolone valerate for illustrative purposes. researchgate.net

Liposomal Encapsulation Strategies

Liposomes are vesicular structures composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic drugs. For topical delivery, liposomes can enhance drug penetration into the skin and provide a sustained-release profile. The lipid composition of liposomes can be tailored to optimize their interaction with the skin's lipid lamellae.

Research on the liposomal encapsulation of corticosteroids has shown promising results for enhancing dermal delivery. For example, a study on betamethasone (B1666872) valerate and diflucortolone valerate-loaded liposomes incorporated into a chitosan (B1678972) gel demonstrated increased drug localization in the stratum corneum and epidermis of rat skin in ex-vivo studies. nih.gov These liposomal gel formulations showed a comparable skin blanching effect to commercial creams, despite containing ten times less of the active drug. nih.gov This suggests that liposomal encapsulation can significantly improve the therapeutic efficiency of corticosteroids.

The entrapment efficiency of a drug within liposomes is a critical parameter. Studies on other corticosteroids, such as hydrocortisone (B1673445) acetate (B1210297), have reported high entrapment efficiencies in liposomal formulations, which were further incorporated into a carbopol-based gel for topical application. nih.gov

Polymeric Nanoparticles (e.g., PLGA) in Steroid Delivery

Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), have been extensively investigated for controlled drug delivery. nih.govsemanticscholar.org PLGA nanoparticles can encapsulate a wide range of drugs, including steroids, and can be engineered to have specific release kinetics. mdpi.com

Topical Formulation Science Principles

The development of a successful topical formulation involves more than just the choice of a drug delivery system. It requires a thorough understanding of the physicochemical properties of the API and its interactions with various excipients.

Excipient Compatibility Studies

Excipient compatibility studies are a crucial component of pre-formulation research. sjf.edu These studies aim to identify any potential physical or chemical interactions between the API and the excipients that could affect the stability, efficacy, or safety of the final product. sjf.edu Incompatibility can lead to drug degradation, loss of potency, or the formation of harmful byproducts.

For topical formulations of corticosteroids like Difluocortolone 21-Acetate, a range of excipients are used to achieve the desired physical properties (e.g., viscosity, spreadability) and to enhance drug delivery. These can include:

Solvents and co-solvents: To ensure the drug is dissolved or uniformly dispersed.

Emollients and humectants: To hydrate (B1144303) the skin and improve its feel.

Thickening agents: To achieve the desired consistency for creams, gels, or ointments.

Penetration enhancers: To facilitate the passage of the drug through the stratum corneum.

Preservatives: To prevent microbial growth in the formulation.

Compatibility is typically assessed using techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR). researchgate.net DSC can detect changes in the melting point or the appearance of new thermal events, which may indicate an interaction. FTIR can identify changes in the chemical structure of the drug or excipients due to interactions. researchgate.net

Table 2: Common Excipients in Topical Corticosteroid Formulations and Potential Compatibility Considerations

| Excipient Class | Examples | Potential Compatibility Issues |

| Solvents | Propylene glycol, Ethanol | May affect drug solubility and stability. |

| Ointment Bases | Petrolatum, Mineral Oil | Generally inert, but can influence drug release. |

| Cream/Lotion Bases | Cetyl alcohol, Stearyl alcohol | Can interact with certain APIs; potential for phase separation. |

| Gelling Agents | Carbomers, Hydroxypropyl cellulose | pH-dependent interactions; potential for viscosity changes. |

| Preservatives | Parabens, Phenoxyethanol | Can have chemical interactions with the API. |

| Antioxidants | Butylated hydroxytoluene (BHT) | Can prevent oxidative degradation of the API. |

It is essential to conduct these studies under accelerated stability conditions (e.g., elevated temperature and humidity) to predict the long-term stability of the formulation. nih.gov

Rheological Characterization of Formulation Bases

The rheological properties of topical formulations are critical quality attributes that influence their physical stability, sensory characteristics, and drug release. For semi-solid dosage forms like creams, ointments, and gels, rheology governs their behavior during manufacturing, packaging, and application to the skin. Key rheological parameters include viscosity, yield stress, and thixotropy. These are determined using rotational and oscillatory rheometers.

Viscosity: This parameter measures a formulation's resistance to flow. Topical formulations are typically non-Newtonian, meaning their viscosity changes with the applied shear rate. Most are pseudoplastic (shear-thinning), where viscosity decreases as shear rate increases. This property is desirable as it allows the product to be easily squeezed from a tube and spread onto the skin, while having a higher viscosity at rest to remain on the applied area.

Yield Stress: This is the minimum shear stress required to initiate flow. A sufficient yield stress prevents the formulation from flowing out of its container under its own weight but allows for easy application with gentle pressure.

Thixotropy: This time-dependent shear thinning property is characterized by a reversible decrease in viscosity when a constant shear is applied. A thixotropic formulation will become less viscous upon application and spreading, and then regain its original viscosity after a certain period, which is important for the retention of the drug on the skin.

Illustrative Research Findings for a Related Compound (Diflucortolone Valerate):

A study on semisolid nanostructured lipid carriers (NLCs) for topical delivery of Diflucortolone Valerate demonstrated the shear thinning behavior of the formulations. The viscosity of the NLC formulations decreased with an increasing shear rate, a characteristic feature of pseudoplastic flow, which is advantageous for topical application.

Table 1: Illustrative Rheological Properties of Topical Formulations

| Formulation Parameter | Viscosity at Low Shear Rate (Pa·s) | Viscosity at High Shear Rate (Pa·s) | Yield Stress (Pa) | Flow Behavior |

|---|---|---|---|---|

| Hypothetical Cream Base A | 55 | 8 | 25 | Pseudoplastic |

| Hypothetical Ointment Base B | 120 | 25 | 60 | Plastic |

| Hypothetical Gel Base C | 30 | 5 | 15 | Pseudoplastic with Thixotropy |

This table presents hypothetical data to illustrate typical rheological properties of different topical formulation bases.

In Vitro Permeation and Release Studies from Formulations

In vitro permeation and release studies are essential for evaluating the performance of topical drug products. These studies help in the early stages of formulation development and can be used to assess bioequivalence of generic products.

In Vitro Release Testing (IVRT): IVRT measures the rate and extent of drug release from a formulation through a synthetic membrane. The Franz diffusion cell is a common apparatus used for this purpose. It consists of a donor chamber, where the formulation is applied, and a receptor chamber containing a suitable medium, separated by a synthetic membrane. The amount of drug that diffuses into the receptor medium over time is measured. IVRT is a crucial quality control test to ensure product consistency.

In Vitro Permeation Testing (IVPT): IVPT is similar to IVRT but uses excised human or animal skin as the membrane. This provides a more biologically relevant model to predict the in vivo performance of the drug. IVPT can measure the amount of drug that permeates through the skin (transdermal delivery) as well as the amount of drug retained in different skin layers (dermal delivery).

Illustrative Research Findings for a Related Compound (Diflucortolone Valerate):

Research on nanostructured lipid carriers (NLCs) for Diflucortolone Valerate showed a prolonged drug release profile over 12 hours. nih.gov Another study using lecithin/chitosan nanoparticles for dermal delivery of Diflucortolone Valerate demonstrated increased accumulation of the drug in the stratum corneum and epidermis of rat skin in ex-vivo permeation studies, with minimal systemic permeation. nih.gov The retention of Diflucortolone Valerate from a nanoparticle in a chitosan gel formulation was found to be two-fold higher than a commercial cream, even though the concentration in the gel was ten times lower. nih.gov

Table 2: Illustrative In Vitro Release Data of a Corticosteroid from Different Formulations

| Time (hours) | Cumulative Release from Cream (%) | Cumulative Release from Ointment (%) | Cumulative Release from Gel (%) |

|---|---|---|---|

| 1 | 15.2 | 8.5 | 20.1 |

| 2 | 28.4 | 16.2 | 35.8 |

| 4 | 45.1 | 29.8 | 58.3 |